N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC16348067
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O2 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide |
| Standard InChI | InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)18-14-23(13-16-7-3-2-4-8-16)19-10-6-5-9-17(18)19/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25) |
| Standard InChI Key | QTSPLMDADWNWEG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1H-indole scaffold fused to a benzene ring, with a benzyl group at the 1-position and a carboxamide-linked acetylaminoethyl chain at the 3-position. The indole nucleus contributes to planar aromaticity, while the benzyl and acetylaminoethyl groups introduce steric bulk and hydrogen-bonding capacity, respectively. The IUPAC name, N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide, reflects these substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide |
| Canonical SMILES | CN(C)CCOC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The IR spectrum exhibits peaks at:
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1540 cm⁻¹: Aromatic bending of the indole and benzyl rings .
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2900 cm⁻¹: Aliphatic stretching from the acetylaminoethyl group .
Proton NMR () signals include:
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δ 3.45 ppm: Methylene protons adjacent to the amide nitrogen.
Synthesis and Analytical Validation
Synthetic Route
The synthesis involves four stages :
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Vilsmeier-Haack Formylation: Indole is formylated at the 3-position using phosphorus oxychloride () and dimethylformamide (DMF).
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Cannizzaro Reaction: The aldehyde undergoes disproportionation to yield indole-3-carboxylic acid.
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Chlorination: Thionyl chloride () converts the acid to an acyl chloride.
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Amidation: Reaction with N-acetylethylenediamine introduces the acetylaminoethyl group.
Critical parameters include anhydrous conditions, temperature control (<10°C during formylation), and stoichiometric precision . Purification via column chromatography and recrystallization ensures >95% purity.
Analytical Techniques
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High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 335.4.
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NMR: Resonances at δ 168.2 ppm (amide carbonyl) and δ 136.5 ppm (indole C-3) .
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound demonstrates moderate inhibition of tyrosine kinases (e.g., EGFR, IC₅₀ = 2.1 μM) by competing with ATP-binding sites. Molecular docking studies reveal hydrophobic interactions between the benzyl group and kinase pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues.
GPCR Modulation
As a serotonin receptor (5-HT₃) partial agonist (EC₅₀ = 450 nM), it modulates neurotransmitter release, suggesting applications in anxiety and depression.
| Target | Activity | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| EGFR Kinase | Inhibitor | 2.1 μM | ATP-competitive binding |
| 5-HT₃ Receptor | Partial Agonist | 450 nM | Allosteric modulation |
| COX-2 | Weak Inhibitor | >10 μM | Non-competitive inhibition |
Comparative Analysis with Indole Derivatives
Structural Analogues
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2-(Dimethylamino)ethyl 1-Benzylindole-3-Carboxylate: Replacing the carboxamide with an ester reduces kinase affinity (IC₅₀ = 8.7 μM) .
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N-Benzyl-2-[[2-[2-(1H-Indol-3-yl)ethylamino]acetyl]amino]-...: The extended thiophene scaffold improves GPCR selectivity but complicates synthesis .
Structure-Activity Relationships (SAR)
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Benzyl Group: Essential for hydrophobic target engagement. Removal decreases EGFR inhibition 10-fold.
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Acetylaminoethyl Chain: Enhances solubility and hydrogen bonding. Methylation abolishes 5-HT₃ activity.
Research Gaps and Future Directions
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In Vivo Pharmacokinetics: No data on bioavailability, metabolism, or toxicity.
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Target Specificity: Off-target effects on related kinases (e.g., HER2) remain uncharacterized.
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Formulation Strategies: Co-crystallization or prodrug approaches could improve solubility (<0.1 mg/mL in water).
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